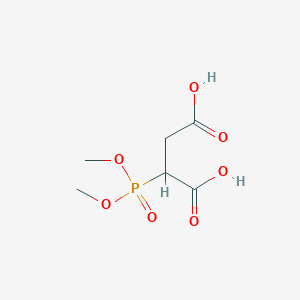
Indium, chlorobis(1,1-dimethylethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Indium, chlorobis(1,1-dimethylethyl)- is a chemical compound that features indium as its central element Indium is a post-transition metal known for its malleability and ability to form various compounds The compound chlorobis(1,1-dimethylethyl)- indicates the presence of chlorine and tert-butyl groups attached to the indium atom
Vorbereitungsmethoden
The synthesis of indium, chlorobis(1,1-dimethylethyl)- typically involves the reaction of indium trichloride with tert-butyl lithium in an inert atmosphere. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve scaling up this reaction using larger reactors and more efficient purification techniques to obtain high-purity indium, chlorobis(1,1-dimethylethyl)-.
Analyse Chemischer Reaktionen
Indium, chlorobis(1,1-dimethylethyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state indium compounds.
Reduction: It can be reduced to lower oxidation state indium compounds.
Substitution: The chlorine atom can be substituted with other ligands under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Indium, chlorobis(1,1-dimethylethyl)- has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other indium compounds.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Indium compounds are explored for their use in diagnostic imaging and radiotherapy.
Industry: It is used in the production of semiconductors and other electronic materials.
Wirkmechanismus
The mechanism by which indium, chlorobis(1,1-dimethylethyl)- exerts its effects involves the interaction of the indium atom with various molecular targets. The pathways involved may include the formation of coordination complexes with biological molecules, leading to changes in their structure and function. The specific molecular targets and pathways depend on the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Indium, chlorobis(1,1-dimethylethyl)- can be compared with other indium compounds such as indium trichloride and indium acetylacetonate. While indium trichloride is a simple salt, indium, chlorobis(1,1-dimethylethyl)- features more complex ligands, making it unique in its reactivity and applications. Similar compounds include:
- Indium trichloride
- Indium acetylacetonate
- Indium(III) oxide
Eigenschaften
| 92089-77-5 | |
Molekularformel |
C8H18ClIn |
Molekulargewicht |
264.50 g/mol |
IUPAC-Name |
ditert-butyl(chloro)indigane |
InChI |
InChI=1S/2C4H9.ClH.In/c2*1-4(2)3;;/h2*1-3H3;1H;/q;;;+1/p-1 |
InChI-Schlüssel |
OSIBXWXZFRPKAD-UHFFFAOYSA-M |
Kanonische SMILES |
CC(C)(C)[In](C(C)(C)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[3-(Chloromethoxy)prop-1-yn-1-yl]benzene](/img/structure/B14353056.png)
![Diethyl {[benzoyl(cyanomethyl)amino]methyl}phosphonate](/img/structure/B14353079.png)


![Glutarimide, 3-[2-(5-methyl-2-oxocyclohexyl)-2-oxoethyl]-](/img/structure/B14353122.png)
